molecular formula C13H16N2O B12594694 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane CAS No. 651314-82-8

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane

Cat. No.: B12594694
CAS No.: 651314-82-8
M. Wt: 216.28 g/mol
InChI Key: GFCZEXJQHGBMCR-UHFFFAOYSA-N
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Description

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[222]octane is a complex organic compound that features a unique combination of an oxazole ring, a propynyl group, and an azabicyclooctane structure

Properties

CAS No.

651314-82-8

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-[3-(1-azabicyclo[2.2.2]octan-2-yl)prop-1-ynyl]-1,2-oxazole

InChI

InChI=1S/C13H16N2O/c1(3-13-4-7-14-16-13)2-12-10-11-5-8-15(12)9-6-11/h4,7,11-12H,2,5-6,8-10H2

InChI Key

GFCZEXJQHGBMCR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC2CC#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the propynyl group, and finally the construction of the azabicyclooctane framework. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the propynyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction could lead to modified azabicyclooctane structures.

Scientific Research Applications

2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, while the azabicyclooctane structure may influence the compound’s binding affinity and specificity. The propynyl group can also play a role in modulating the compound’s activity by affecting its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

    Azabicyclooctane Compounds: Molecules with the same azabicyclooctane framework but different functional groups.

    Propynyl-Substituted Compounds: Compounds featuring the propynyl group attached to different core structures.

Uniqueness

What sets 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane apart is the combination of these three distinct structural elements in one molecule. This unique arrangement can result in specific chemical properties and biological activities that are not observed in other similar compounds.

Biological Activity

The compound 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane , identified by its CAS number 1375900-03-0, is a bicyclic organic molecule with potential pharmacological applications. Its unique structure, featuring an oxazole ring and a propargyl side chain, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N3O2C_{16}H_{23}N_{3}O_{2} with a molecular weight of 289.37 g/mol. The bicyclic structure contributes to its rigidity and potential interactions with biological targets, enhancing its chemical reactivity.

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₂
Molecular Weight289.37 g/mol
CAS Number1375900-03-0
StructureBicyclic

Biological Activity Overview

Preliminary studies indicate that compounds similar to 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane may exhibit various biological activities, including:

  • Anticancer Activity : Research on related oxazole derivatives has shown cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A375) cells .
  • Antimicrobial Activity : Some oxazole derivatives demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing conditions such as cancer or metabolic disorders .

Anticancer Activity

A study investigating the structure–activity relationship (SAR) of oxazole derivatives found that specific modifications enhance their potency against cancer cells. For instance, compounds with an oxazole moiety exhibited significant inhibition in various cancer types, suggesting that the presence of the oxazole ring is crucial for biological activity .

Antimicrobial Efficacy

In another study focusing on benzoxazole derivatives, it was reported that certain compounds displayed notable antibacterial activity against Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined for these compounds, indicating their potential as antimicrobial agents .

Enzyme Inhibition Studies

Research exploring the inhibition of human acetylcholinesterase (hAC) by oxazole-based compounds highlighted their capability to modulate enzymatic activity. Compounds structurally related to 2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-y]-1-azabicyclo[2.2.2]octane were shown to have varying IC50 values, indicating their effectiveness as enzyme inhibitors in cellular models .

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